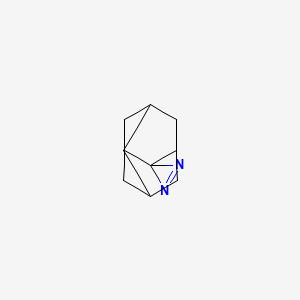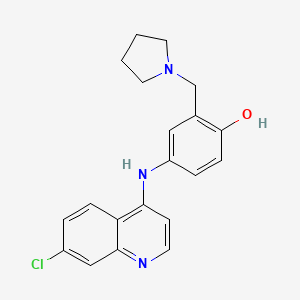
Adenosylselenomethionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosylselenomethionine is a complex organic compound that contains multiple functional groups, including amino, purine, dihydroxyoxolan, and methylselaniumyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosylselenomethionine involves several steps:
Formation of the Purine Nucleoside: The initial step involves the synthesis of the purine nucleoside, which is achieved by reacting 6-aminopurine with a suitable sugar derivative under acidic conditions to form the nucleoside.
Introduction of the Dihydroxyoxolan Group: The nucleoside is then reacted with a dihydroxyoxolan derivative in the presence of a catalyst to introduce the dihydroxyoxolan group.
Formation of the Methylselaniumyl Group:
Formation of the Butanoate Group: Finally, the butanoate group is introduced by reacting the intermediate compound with a suitable butanoate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Reactors: Using large-scale reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing purification techniques such as crystallization, chromatography, and distillation to obtain the pure compound.
Quality Control: Implementing quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyoxolan and methylselaniumyl groups.
Reduction: Reduction reactions can occur at the amino and purine groups.
Substitution: Substitution reactions can take place at the amino and purine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of oxo derivatives and selenoxide derivatives.
Reduction Products: Reduction can result in the formation of reduced purine and amino derivatives.
Substitution Products: Substitution reactions can yield various alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of various nucleoside analogs and other biologically active compounds.
Biology
In biology, the compound is studied for its potential role in cellular processes. It is used in research to understand the mechanisms of nucleoside metabolism and its effects on cellular functions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It is studied for its antiviral, anticancer, and antimicrobial properties. Researchers are exploring its use in the development of new drugs and treatments.
Industry
In industry, the compound is used in the production of pharmaceuticals and other chemical products. It is employed as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of Adenosylselenomethionine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to specific enzymes involved in nucleoside metabolism, inhibiting their activity and affecting cellular processes.
Interacting with DNA and RNA: The compound can interact with DNA and RNA, affecting their synthesis and function.
Modulating Cellular Signaling Pathways: It can modulate various cellular signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfanyl]butanoate
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoate
- 2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonyl]butanoate
Uniqueness
The uniqueness of Adenosylselenomethionine lies in the presence of the methylselaniumyl group. This group imparts distinct chemical and biological properties to the compound, making it different from other similar compounds. The methylselaniumyl group enhances the compound’s reactivity and potential therapeutic applications.
Propiedades
Número CAS |
5134-38-3 |
|---|---|
Fórmula molecular |
C15H22N6O5Se |
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate |
InChI |
InChI=1S/C15H22N6O5Se/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25) |
Clave InChI |
GGJFWMOVUFBSIN-YDBXVIPQSA-N |
SMILES |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C[Se+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Adenosylselenomethionine; Adosemet; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

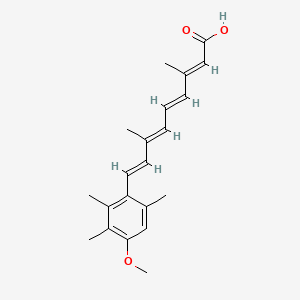
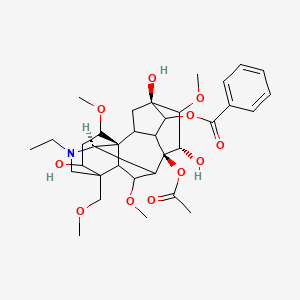

![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)
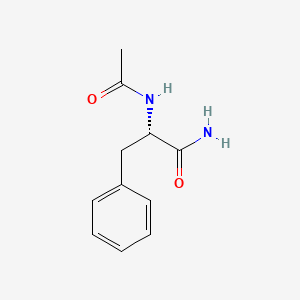
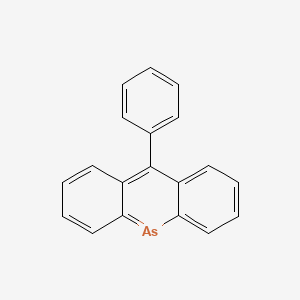
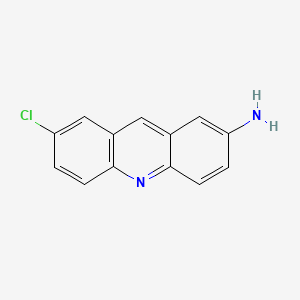
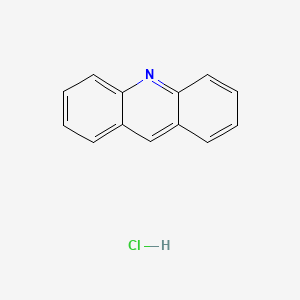
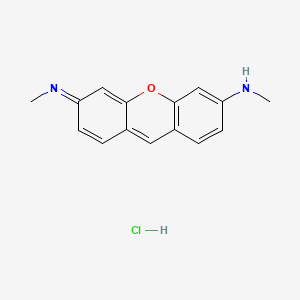
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
